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molecular formula C6H14N2O B166839 4-(Aminomethyl)piperidin-4-ol CAS No. 1249066-38-3

4-(Aminomethyl)piperidin-4-ol

Cat. No. B166839
M. Wt: 130.19 g/mol
InChI Key: ZDHMXTGSYSKPDQ-UHFFFAOYSA-N
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Patent
US06291469B1

Procedure details

The synthesis of 1-oxa-4,9-diaza-spiro[5.5]undecan-3-ones is described in Scheme 8A (see R. D. Clark, J. M. Caroon, D. B. Repke, A. M. Strosberg, S. M. Bitter, M. D. Okada, A. D. Michel, R. L. Whiting, J. Med. Chem. 1983, 26, 855). N-protected 4-methylenepiperidine epoxides like benzyl 1-oxa-6-aza-spiro[2.5]octane-6-carboxylate are opened by heating with a methanolic solution of ammonia to give the corresponding 4-aminomethyl-4-hydroxypiperidine. The spiro-bicyclic nucleus is formed by the following condensation with chloroacetyl chloride. After removal of the benzyloxycarbonyl group with HBr in acetic acid the spiropiperidine is acylated with 4-cyanobenzoyl chloride. The subsequent steps of alkylation with ω-halogenoalkanoates, formation of the amidine, and cleavage of the ester are carried out as described in the previous Schemes.
[Compound]
Name
1-oxa-4,9-diaza-spiro[5.5]undecan-3-ones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-methylenepiperidine epoxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:3]2([CH2:8][CH2:7][N:6](C(OCC3C=CC=CC=3)=O)[CH2:5][CH2:4]2)[CH2:2]1.[NH3:19]>>[NH2:19][CH2:2][C:3]1([OH:1])[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1

Inputs

Step One
Name
1-oxa-4,9-diaza-spiro[5.5]undecan-3-ones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
4-methylenepiperidine epoxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC12CCN(CC2)C(=O)OCC2=CC=CC=C2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCC1(CCNCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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